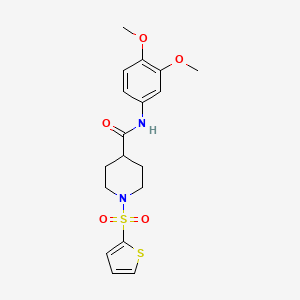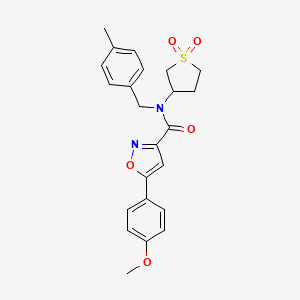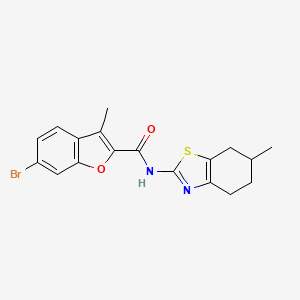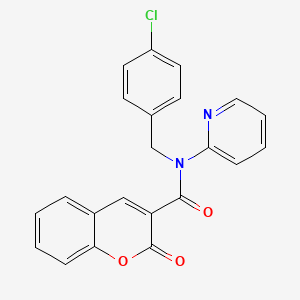
S-(4-chlorophenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-chlorophenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carbothioate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a carbothioate moiety attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-chlorophenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carbothioate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzoyl chloride and 4-methoxyphenylhydrazine can yield an intermediate, which is then subjected to cyclization with thioacetic acid to form the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
S-(4-chlorophenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of S-(4-chlorophenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carbothioate involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the growth of microbial cells by disrupting cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar in structure but contains a thiadiazole ring instead of an oxazole ring.
4-(4-methoxyphenyl)-1H-pyrrole-2,3-dicarboxylate: Contains a pyrrole ring and exhibits different biological activities.
Uniqueness
S-(4-chlorophenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxazole ring structure is particularly significant for its stability and potential interactions with biological targets.
Eigenschaften
Molekularformel |
C17H12ClNO3S |
|---|---|
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
S-(4-chlorophenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carbothioate |
InChI |
InChI=1S/C17H12ClNO3S/c1-21-13-6-2-11(3-7-13)16-10-15(19-22-16)17(20)23-14-8-4-12(18)5-9-14/h2-10H,1H3 |
InChI-Schlüssel |
CUQDCGMTMNNPJA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)SC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11346133.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11346150.png)

![Dimethyl 5-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11346162.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]propanamide](/img/structure/B11346173.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11346180.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11346181.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11346190.png)

![{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11346196.png)



